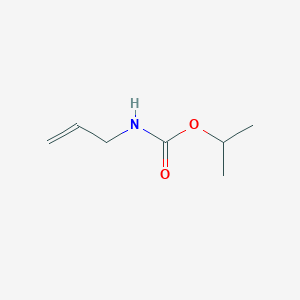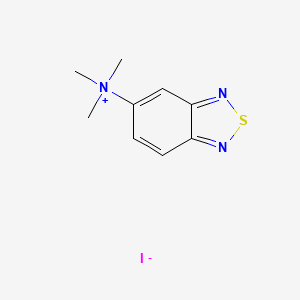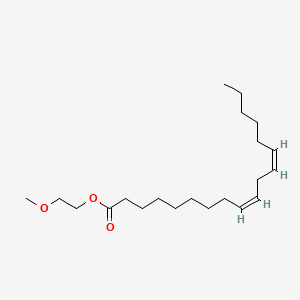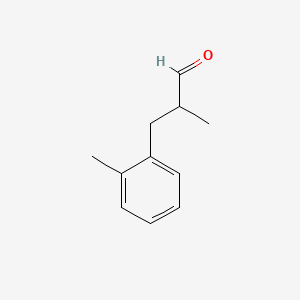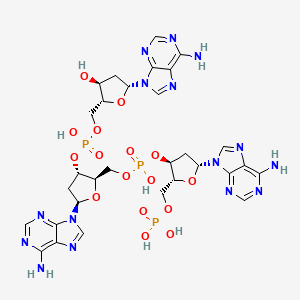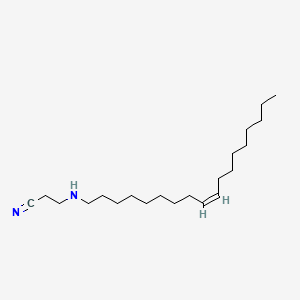
(Z)-3-(9-Octadecenylamino)propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(9-Octadecenylamino)propiononitrile is an organic compound characterized by the presence of a long aliphatic chain and a nitrile group. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(9-Octadecenylamino)propiononitrile typically involves the reaction of 9-octadecenylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(9-Octadecenylamino)propiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include primary amines, oxides, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(9-Octadecenylamino)propiononitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in cell membrane interactions and signaling pathways. Its long aliphatic chain makes it a candidate for investigating lipid-protein interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain diseases and conditions.
Industry
In industrial applications, the compound is used in the formulation of specialty chemicals and surfactants. Its unique properties make it suitable for use in lubricants, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of (Z)-3-(9-Octadecenylamino)propiononitrile involves its interaction with specific molecular targets and pathways. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and signaling. Additionally, the nitrile group can participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-(Octadec-9-enylamino)propan-2-ol
- (Z,Z)-2-(Di-9-octadecenylamino)ethanol
- (Z)-9-Hexadecenoic acid (Z)-9-octadecenyl ester
Uniqueness
(Z)-3-(9-Octadecenylamino)propiononitrile is unique due to its specific combination of a long aliphatic chain and a nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of hydrophobic and reactive functional groups, enhancing its versatility in scientific research and industrial applications.
Properties
CAS No. |
26351-32-6 |
|---|---|
Molecular Formula |
C21H40N2 |
Molecular Weight |
320.6 g/mol |
IUPAC Name |
3-[[(Z)-octadec-9-enyl]amino]propanenitrile |
InChI |
InChI=1S/C21H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,23H,2-8,11-18,20-21H2,1H3/b10-9- |
InChI Key |
WFWQUQYVEYXMPO-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCNCCC#N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNCCC#N |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


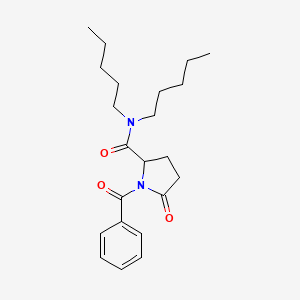
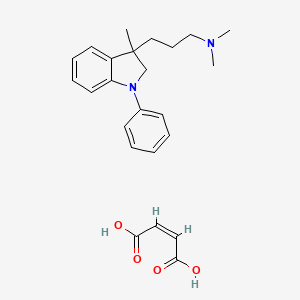



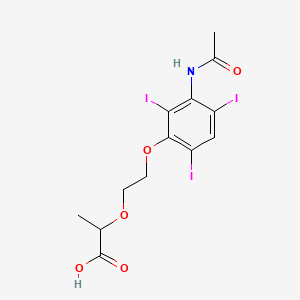
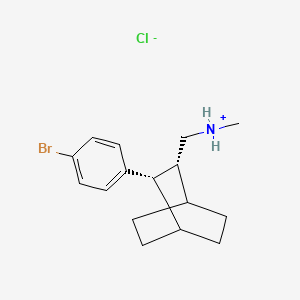
![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
